molecular formula C24H25FN2O4S B6585750 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189979-43-8

2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B6585750
CAS No.: 1189979-43-8
M. Wt: 456.5 g/mol
InChI Key: UHWGRIKTNUKKBL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 3,4-dimethylbenzenesulfonyl group, a 4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety, and a 3-fluoro-4-methylphenyl substituent. Its design incorporates multiple functional groups that influence its physicochemical and biological properties. The fluorinated aryl ring likely impacts lipophilicity and metabolic stability. Such structural attributes are characteristic of bioactive molecules targeting enzymes or receptors requiring multipoint interactions .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O4S/c1-14-7-9-20(11-16(14)3)32(30,31)23-17(4)10-18(5)27(24(23)29)13-22(28)26-19-8-6-15(2)21(25)12-19/h6-12H,13H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWGRIKTNUKKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC(=C(C=C3)C)F)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that exhibits significant biological activity. Its structure incorporates a dihydropyridine ring and a sulfonamide moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is C20H22FNO3SC_{20}H_{22}FNO_3S. The presence of functional groups such as the sulfonamide and the dihydropyridine ring suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide group can form strong hydrogen bonds with active sites on proteins, potentially inhibiting enzymatic activity. Additionally, the dihydropyridine structure may influence calcium channel modulation, which is crucial in various physiological processes.

Anticancer Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation (Table 1).
Concentration (µg/ml)MCF-7 Cell Inhibition (%)A549 Cell Inhibition (%)
12.53025
255045
507570

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro assays revealed:

  • Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition at concentrations ranging from 10 to 50 µg/ml.

Case Studies

  • Study on Anticancer Efficacy : A recent publication reported that the compound effectively reduced tumor size in xenograft models by inducing apoptosis in cancer cells through caspase activation pathways. The study highlighted the potential for this compound as a lead candidate for further development in cancer therapy.
  • Antimicrobial Evaluation : Another study investigated the antimicrobial effects of similar compounds derived from dihydropyridine structures. The findings supported that modifications in the sulfonamide group enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The compound shares a common acetamide backbone with other N-substituted 2-arylacetamides, which are noted for their structural resemblance to benzylpenicillin’s lateral chain and their utility as ligands or bioactive agents . Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Molecular Features Hydrogen Bonding Interactions Potential Bioactivity
Target Compound 3,4-Dimethylbenzenesulfonyl; 4,6-Dimethyl-2-oxo-dihydropyridine; 3-Fluoro-4-methylphenyl High rigidity from dihydropyridinone; enhanced polarity from sulfonyl group Likely N–H⋯O, C–H⋯O/F interactions Antibacterial (inferred from structural motifs)
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene; 3-Cl-4-F-phenyl Planar naphthalene increases aromatic stacking potential N–H⋯O, C–H⋯O Antimicrobial (benzylpenicillin analogy)
(R/S)-N-[(2S/R,4S/R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... (Compounds m, n, o) 2,6-Dimethylphenoxy; tetrahydro-pyrimidinone Stereochemical diversity; bulky phenoxy groups Unreported Likely enzyme inhibition (amide ligands)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 4-Br-phenyl; 3,4-diF-phenyl Twisted aryl rings (dihedral angle: 66.4°) N–H⋯O, C–H⋯F Coordination chemistry applications

Key Observations:

Structural Rigidity vs. Flexibility: The target compound’s dihydropyridinone core imposes conformational constraints compared to the more flexible 2-(4-bromophenyl) analog . This rigidity may enhance target selectivity but reduce solubility.

Lipophilicity Trends : Fluorine and methyl groups in the target compound balance polarity and lipophilicity, contrasting with the highly lipophilic naphthalene-containing analog .

Stereochemical Complexity : Compounds m, n, and o highlight the role of stereochemistry in bioactivity, suggesting that the target compound’s lack of chiral centers may simplify synthesis but limit stereoselective interactions.

Research Implications and Gaps

  • Bioactivity Prediction : While the target compound’s structural motifs (e.g., sulfonyl, fluorinated aryl) are associated with antimicrobial and anti-inflammatory activities , explicit bioactivity data are absent. Comparative studies with analogs suggest prioritized testing against penicillin-binding proteins or kinases.
  • Crystallographic Analysis : The compound’s crystallization behavior, inferred from similar acetamides, likely involves chain-like packing via N–H⋯O bonds, with sulfonyl groups stabilizing layered structures .
  • Synthetic Challenges : The presence of multiple methyl and sulfonyl groups may complicate purification, as seen in analogs requiring slow evaporation for crystal growth .

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